molecular formula C6H6F3N3 B1281977 2-Hydrazinyl-6-(trifluoromethyl)pyridine CAS No. 94239-06-2

2-Hydrazinyl-6-(trifluoromethyl)pyridine

Cat. No. B1281977
CAS RN: 94239-06-2
M. Wt: 177.13 g/mol
InChI Key: PWAIGTRIQMKRHC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of compounds known for their versatile applications in organic synthesis and potential biological activities. While the provided papers do not directly discuss 2-Hydrazinyl-6-(trifluoromethyl)pyridine, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related hydrazinylpyridine compounds. These studies contribute to the understanding of the chemical behavior and potential applications of pyridine derivatives, including those with hydrazinyl substituents.

Synthesis Analysis

The synthesis of hydrazinylpyridine derivatives is well-documented in the literature. For instance, 2,6-Bis-hydrazinopyridine has been prepared and characterized, serving as a precursor for a variety of pyrazolylpyridines . This synthesis route is noted for its efficiency, especially for sterically crowded derivatives. Similarly, the synthesis of various methyl-substituted phenylhydrazinylpyridines has been described, with an emphasis on the influence of the methyl group's position on the compound's structure and vibrational data . These methods provide a foundation for the synthesis of 2-Hydrazinyl-6-(trifluoromethyl)pyridine, suggesting that analogous procedures could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of hydrazinylpyridine derivatives has been extensively studied using techniques such as X-ray diffraction and DFT quantum chemical calculations. For example, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined, revealing a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . These findings are crucial for understanding the molecular geometry and potential intermolecular interactions of 2-Hydrazinyl-6-(trifluoromethyl)pyridine.

Chemical Reactions Analysis

The reactivity of hydrazinylpyridine derivatives has been explored in various chemical reactions. The palladium-catalyzed monoarylation of hydrazides to synthesize triazolopyridines is one such reaction, demonstrating the potential of hydrazinylpyridines to participate in complex organic transformations . Additionally, the reaction of 2-hydrazinopyridine with sugars to form seco C-nucleosides of triazolopyridine derivatives showcases the versatility of these compounds in synthesizing heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylpyridine derivatives are influenced by their molecular structure and substituents. Vibrational spectroscopy studies, including IR and Raman, have been used to analyze the vibrational characteristics of the hydrazo-group and its relation to hydrogen bonding . Furthermore, the solvatochromic effects on the absorption spectra of these compounds have been investigated, providing insights into their behavior in different solvents . These studies are indicative of the properties that could be expected for 2-Hydrazinyl-6-(trifluoromethyl)pyridine, such as its spectroscopic features and solvent interactions.

Scientific Research Applications

Synthesis of Novel Derivatives

2-Hydrazinyl-6-(trifluoromethyl)pyridine is used in the synthesis of various novel derivatives. For instance, it is a key starting material in the creation of 1,2,4-Triazolo[4,3-a]Pyridine derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives, which are synthesized via a facile method involving reactions with aliphatic/aromatic acids (Kumar et al., 2015).

Molecular Docking and Screening

This compound is integral in the synthesis of novel pyridine and fused pyridine derivatives, which are then subjected to in silico molecular docking screenings. These screenings target proteins like GlcN-6-P synthase, revealing moderate to good binding energies (Flefel et al., 2018).

Green Chemistry Applications

The base-promoted annulation of 2-hydrazinyl pyridine with CO2 in the presence of silane, serves as a green, sustainable, and straightforward pathway to access triazolone frameworks. This process shows the utility of 2-hydrazinyl pyridine in environmentally friendly chemical syntheses (Wu et al., 2017).

Antimicrobial and Antioxidant Activity

The newly synthesized pyridine–pyrazole hybrid derivatives, made from 2-hydrazinyl pyridine, exhibit notable antimicrobial and antioxidant activity. This highlights the compound's potential in the development of new antimicrobial agents (Flefel et al., 2018).

Structural and Spectroscopic Studies

Crystal structure studies of derivatives of 2-hydrazinyl-6-(trifluoromethyl)pyridine reveal intricate hydrogen-bonding networks and other molecular interactions, offering insights into the physical and chemical properties of these compounds (Ye & Tanski, 2020).

Chemical Transformations and Functionalization

This compound is also significant in the field of organic synthesis, particularly in the direct metalation and functionalization of trifluoromethyl-substituted pyridines. Such processes allow for selective chemical transformations at specific positions on the pyridine ring (Schlosser & Marull, 2003).

Potential in Drug Development

Its derivatives have been explored for potential applications in drug development, including as inhibitors for the main protease of SARS-CoV2, demonstrating the compound's relevance in pharmaceutical research (Topal et al., 2021).

Safety And Hazards

The safety information for 2-Hydrazinyl-6-(trifluoromethyl)pyridine includes the following hazard statements: H315;H319;H335 . The precautionary statement is P280 .

Future Directions

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAIGTRIQMKRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537387
Record name 2-Hydrazinyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-6-(trifluoromethyl)pyridine

CAS RN

94239-06-2
Record name 2-Hydrazinyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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